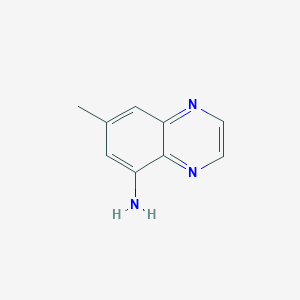
1,3-Difluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoronaphthalene is an organofluorine compound derived from naphthalene, characterized by the presence of two fluorine atoms attached to the first and third positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Difluoronaphthalene can be synthesized through several methods. One common approach involves the selective fluorination of naphthalene derivatives. For instance, the reaction of naphthalene with Selectfluor, a fluorinating agent, can yield this compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions: 1,3-Difluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the naphthalene ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Nitration and Bromination: These reactions can introduce nitro and bromo groups into the compound, respectively.
Major Products Formed:
Nitration: Produces 6,7-difluoro-1-nitronaphthalene.
Bromination: Yields 1-bromo-6,7-difluoronaphthalene.
Scientific Research Applications
1,3-Difluoronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex fluorinated organic compounds.
Material Science: Used in the development of liquid crystal mixtures for display technologies.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,3-difluoronaphthalene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2,3-Difluoronaphthalene: Another difluoronaphthalene isomer with fluorine atoms at the second and third positions.
1,5-Difluoronaphthalene: Fluorine atoms are located at the first and fifth positions.
1,8-Difluoronaphthalene: Fluorine atoms are at the first and eighth positions.
Uniqueness: 1,3-Difluoronaphthalene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
Properties
Molecular Formula |
C10H6F2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
1,3-difluoronaphthalene |
InChI |
InChI=1S/C10H6F2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H |
InChI Key |
VLVCVSDHHLWKKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11917767.png)




![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine](/img/structure/B11917805.png)


![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11917816.png)
![2H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B11917821.png)
![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)

